(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
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Overview
Description
The compound (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is an organic molecule composed of various functional groups
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine, another component of this compound, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological responses.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biological activities . For instance, leukotrienes, which are proinflammatory lipid mediators, are synthesized by the conversion of arachidonic acid to LTA4 by the enzyme 5-lipoxygenase (5-LO) in the presence of 5-LO-activating protein (FLAP) . This suggests that the compound may influence similar biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Some indole derivatives have been reported to inhibit the enzyme 5-lipoxygenase (5-LO), suggesting that they may exert their effects by modulating the synthesis of leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone often involves multiple steps:
Formation of the tert-butylsulfonyl pyrrolidine moiety: : This typically involves the reaction of tert-butylsulfonyl chloride with pyrrolidine under basic conditions.
Synthesis of 6-methoxy-1H-indole: : Starting from an appropriate precursor, this involves cyclization under acidic conditions.
Coupling reaction: : The final step involves coupling the two fragments using reagents such as carbodiimides under mild heating.
Industrial Production Methods: While specific industrial methods may vary, the general approach involves batch processing under controlled environments to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction reactions can target the ketone group, resulting in the formation of alcohols.
Substitution: : Halogenation or nitration can occur on the indole ring under specific conditions.
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Oxidation: : Methoxy indole carboxylic acid
Reduction: : Methoxy indole alcohol
Substitution: : Bromo or nitro derivatives of the methoxy indole ring
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its reactivity and stability under various conditions.
Investigated for potential therapeutic properties due to its complex structure.
Examined for its binding affinity to certain biological targets.
Explored for its anti-inflammatory and analgesic properties.
Utilized in the production of specialty chemicals.
Studied for potential use in materials science.
Comparison with Similar Compounds
Similar Compounds:
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-chloro-1H-indol-2-yl)methanone
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-hydroxy-1H-indol-2-yl)methanone
The specific substitution pattern on the indole ring offers unique reactivity and potential biological activity.
The combination of tert-butylsulfonyl and methoxy groups enhances its stability and bioavailability.
Feel free to delve deeper into any of these sections or explore further details about the compound!
Properties
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSRUDCDMMQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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